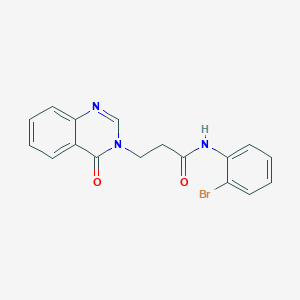
N-(2-bromophenyl)-3-(4-oxoquinazolin-3-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-bromophenyl)-3-(4-oxoquinazolin-3-yl)propanamide is a synthetic organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of the bromophenyl group and the quinazolinone moiety suggests that this compound may have interesting pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-bromophenyl)-3-(4-oxoquinazolin-3-yl)propanamide typically involves the following steps:
Formation of the Quinazolinone Core: This can be achieved by the cyclization of anthranilic acid derivatives with appropriate reagents.
Introduction of the Bromophenyl Group: This step involves the bromination of a phenyl ring, followed by its attachment to the quinazolinone core through an amide linkage.
Final Assembly: The final step involves the coupling of the bromophenyl group with the quinazolinone core under suitable reaction conditions, such as the use of coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the quinazolinone moiety.
Reduction: Reduction reactions may target the carbonyl group in the quinazolinone ring.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen functionalities, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways involving quinazolinone derivatives.
Medicine: Potential therapeutic applications, such as anticancer, antimicrobial, or anti-inflammatory agents.
Industry: Use in the development of new materials or as intermediates in chemical manufacturing.
Mechanism of Action
The mechanism of action of N-(2-bromophenyl)-3-(4-oxoquinazolin-3-yl)propanamide would depend on its specific biological target. Generally, quinazolinone derivatives can interact with various enzymes or receptors, modulating their activity. The bromophenyl group may enhance binding affinity or selectivity towards specific molecular targets.
Comparison with Similar Compounds
Similar Compounds
- N-(2-chlorophenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide
- N-(2-fluorophenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide
- N-(2-methylphenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide
Uniqueness
The presence of the bromophenyl group in N-(2-bromophenyl)-3-(4-oxoquinazolin-3-yl)propanamide may confer unique properties, such as increased lipophilicity, enhanced binding affinity to certain biological targets, or improved pharmacokinetic properties compared to its analogs.
For precise and detailed information, consulting scientific literature and databases is recommended.
Properties
Molecular Formula |
C17H14BrN3O2 |
|---|---|
Molecular Weight |
372.2 g/mol |
IUPAC Name |
N-(2-bromophenyl)-3-(4-oxoquinazolin-3-yl)propanamide |
InChI |
InChI=1S/C17H14BrN3O2/c18-13-6-2-4-8-15(13)20-16(22)9-10-21-11-19-14-7-3-1-5-12(14)17(21)23/h1-8,11H,9-10H2,(H,20,22) |
InChI Key |
RZMLDTCPMQGMJW-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)N(C=N2)CCC(=O)NC3=CC=CC=C3Br |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C=N2)CCC(=O)NC3=CC=CC=C3Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















